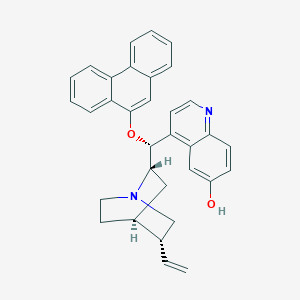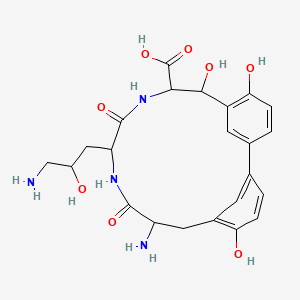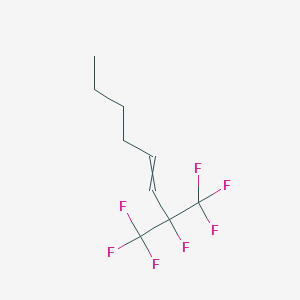
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene is a fluorinated organic compound with the molecular formula C9H11F7. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene typically involves the fluorination of suitable precursors under controlled conditions. One common method involves the reaction of oct-3-ene with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are introduced and fluorinated in a controlled manner. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully reduced fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Fluorinated alcohols, ketones.
Reduction: Fluorinated alkanes, partially reduced hydrocarbons.
Substitution: Fluorinated ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential use in fluorinated pharmaceuticals, where the presence of fluorine can improve drug efficacy and metabolic stability.
Medicine: Explored for its role in the development of imaging agents for medical diagnostics, particularly in positron emission tomography (PET) scans.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene involves its interaction with molecular targets through the formation of strong carbon-fluorine bonds. These bonds contribute to the compound’s stability and resistance to metabolic degradation. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane
- 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 1,1,1,3-tetrafluoro-2-(trifluoromethyl)-4-oxapent-2-ene
Uniqueness
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This structural configuration imparts distinct chemical properties, such as high thermal stability and resistance to oxidative degradation, making it valuable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,8(11,12)13)9(14,15)16/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVIDCBWMJUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
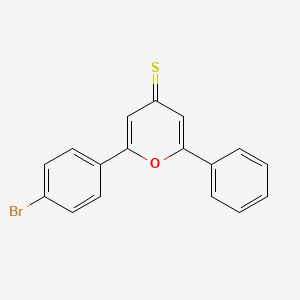

![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
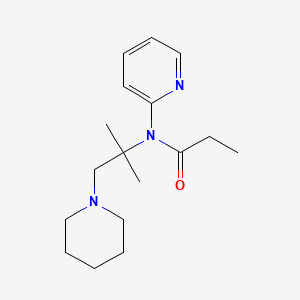
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
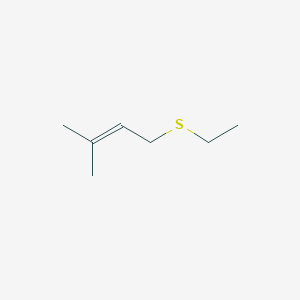

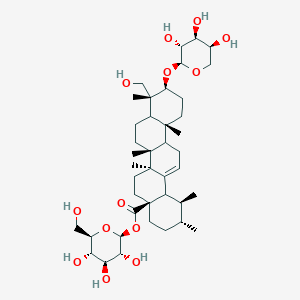
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
